他达拉非-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

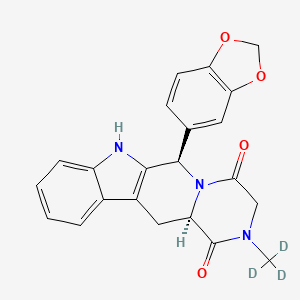

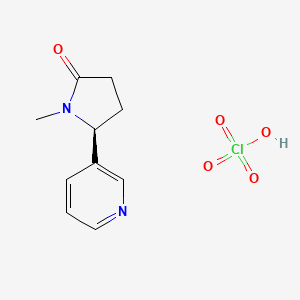

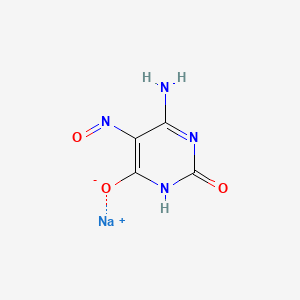

他达拉非-d3 是他达拉非的氘代形式,是一种选择性磷酸二酯酶 5 型 (PDE5) 抑制剂。他达拉非因其在治疗勃起功能障碍、良性前列腺增生和肺动脉高压中的应用而广为人知。 氘代形式this compound 由于其相似的化学性质,但具有独特的质量,常被用作生物分析研究中的内标,这使得它能够在质谱分析中进行精确的定量 .

科学研究应用

他达拉非-d3 具有多种科学研究应用,包括:

生物分析研究: 在液相色谱-串联质谱 (LC-MS/MS) 中用作内标,用于定量生物样品中的他达拉非.

药代动力学研究: 通过提供稳定的同位素标记参考,有助于研究他达拉非的药代动力学.

代谢研究: 用于研究各种生物系统中他达拉非的代谢途径和降解产物.

药物开发: 协助开发他达拉非的新制剂和给药方法.

作用机制

他达拉非-d3 与他达拉非一样,通过抑制磷酸二酯酶 5 型 (PDE5) 发挥作用。这种抑制阻止了环磷酸鸟苷 (cGMP) 的降解,导致阴茎海绵体中 cGMP 水平升高。cGMP 水平升高导致平滑肌松弛,并增加阴茎海绵体的血流,促进阴茎勃起。 此外,this compound 对其他组织中 PDE5 的影响也有助于其在肺动脉高压和良性前列腺增生中的治疗益处 .

生化分析

Biochemical Properties

Tadalafil-d3, like its parent compound Tadalafil, is known to interact with phosphodiesterase 5A1 (PDE5A1), an enzyme involved in the regulation of blood flow in certain parts of the body . The interaction between Tadalafil-d3 and PDE5A1 is characterized by high biochemical selectivity .

Cellular Effects

The primary cellular effect of Tadalafil-d3 is the inhibition of PDE5A1, which leads to an increase in the levels of cyclic guanosine monophosphate (cGMP). This, in turn, leads to relaxation of smooth muscle cells, promoting increased blood flow in specific areas of the body .

Molecular Mechanism

Tadalafil-d3 exerts its effects at the molecular level by binding to the active site of PDE5A1, thereby inhibiting the enzyme’s ability to break down cGMP . This results in increased levels of cGMP, leading to the physiological effects observed with Tadalafil-d3 use .

Temporal Effects in Laboratory Settings

In laboratory settings, Tadalafil-d3 has been shown to have a long half-life, which contributes to its prolonged effects

Dosage Effects in Animal Models

While specific studies on Tadalafil-d3 dosage effects in animal models are limited, studies on Tadalafil suggest that the effects of the drug are dose-dependent . High doses may lead to adverse effects, emphasizing the need for careful dosage control .

Metabolic Pathways

Tadalafil-d3, similar to Tadalafil, is metabolized primarily by the liver, via the cytochrome P450 enzymes

Transport and Distribution

Given the lipophilic nature of Tadalafil, it can be hypothesized that Tadalafil-d3 may also exhibit similar characteristics .

Subcellular Localization

The subcellular localization of Tadalafil-d3 is likely to be influenced by its target, PDE5A1, which is found in smooth muscle cells among other cell types

准备方法

合成路线和反应条件

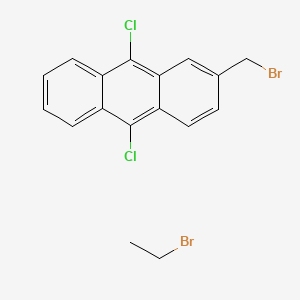

他达拉非-d3 的合成涉及将氘原子掺入他达拉非分子中。一种常见的方法是在合适的催化剂存在下,用氘气 (D2) 将氢原子催化交换为氘原子。 该过程确保氘原子掺入到分子中的特定位置,保持他达拉非的结构完整性 .

工业生产方法

This compound 的工业生产遵循类似的原理,但规模更大。该过程涉及使用高压反应器和专用催化剂来实现有效的氘掺入。 最后的产品通过色谱技术纯化,以确保高纯度和一致性 .

化学反应分析

反应类型

他达拉非-d3 与其非氘代对应物一样,可以发生各种化学反应,包括:

氧化: this compound 可以被氧化形成相应的 N-氧化物。

还原: 还原反应可以将this compound 转化为其还原形式。

常见的试剂和条件

氧化: 常见的氧化剂包括过氧化氢和过酸。

还原: 通常使用诸如氢化铝锂或硼氢化钠之类的还原剂。

形成的主要产物

这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可以导致 N-氧化物的形成,而还原可以产生this compound 的还原形式 .

相似化合物的比较

类似化合物

西地那非: 另一种用于治疗勃起功能障碍和肺动脉高压的 PDE5 抑制剂。

伐地那非: 与西地那非类似,用于治疗勃起功能障碍。

阿伐那非: 一种作用速度更快的较新 PDE5 抑制剂

他达拉非-d3 的独特性

This compound 由于其氘掺入而具有独特性,这在生物分析研究中具有明显的优势。氘原子的存在允许在质谱分析中进行精确的定量,使其成为药代动力学和代谢研究中不可或缺的工具。 此外,与其他 PDE5 抑制剂相比,this compound 的半衰期更长,可以提供更长的作用时间,使其适合每天一次的剂量 .

属性

IUPAC Name |

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-(trideuteriomethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21-/m1/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXKDUGGOYFFRN-WFMNTJQSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why is Tadalafil-d3 used as an internal standard in this study instead of regular Tadalafil?

A1: While the article doesn't explicitly state the reasons for choosing Tadalafil-d3, we can infer them based on common practices in analytical chemistry. Internal standards are crucial for accurate quantification in techniques like LC-MS (Liquid Chromatography-Mass Spectrometry). They are added to the samples and calibration standards at a known concentration.

Q2: Can you explain more about the analytical method validation mentioned in the study?

A2: The study mentions that the developed analytical method, utilizing Tadalafil-d3 as an internal standard, underwent a validation process []. This validation is essential to demonstrate the method's reliability and suitability for its intended purpose. Although the article provides limited details, a typical validation for an LC-MS method like this would likely involve assessing the following parameters:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(Trimethylammonium)ethyl]maleimide Chloride](/img/structure/B561837.png)